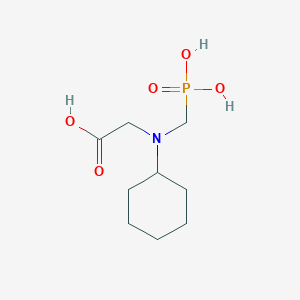
N,7-Dimethyl-1,2,4-benzotriazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,7-Dimethyl-1,2,4-benzotriazin-3-amine is a heterocyclic compound that belongs to the benzotriazine family This compound is characterized by a triazine ring fused with a benzene ring and substituted with two methyl groups at the nitrogen and carbon positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,7-Dimethyl-1,2,4-benzotriazin-3-amine typically involves the diazotization of 2-aminobenzamides followed by cyclization. One effective method includes the use of stable diazonium salts prepared from 2-aminobenzamides and p-tosic acid . The reaction conditions are mild and can be performed at room temperature, making it a convenient synthetic route.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and cyclization reactions. The use of polymer-supported nitrite reagents and p-tosic acid can facilitate the production process .
Chemical Reactions Analysis
Types of Reactions
N,7-Dimethyl-1,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzotriazines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,7-Dimethyl-1,2,4-benzotriazin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, rubber components, and photoluminescence agents.
Mechanism of Action
The mechanism of action of N,7-Dimethyl-1,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, it can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzotriazin-3-amine: A closely related compound with similar structural features but lacking the dimethyl substitutions.
N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide: Another derivative with an additional methyl group and an oxide functional group.
Uniqueness
N,7-Dimethyl-1,2,4-benzotriazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
112557-70-7 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N,7-dimethyl-1,2,4-benzotriazin-3-amine |
InChI |
InChI=1S/C9H10N4/c1-6-3-4-7-8(5-6)12-13-9(10-2)11-7/h3-5H,1-2H3,(H,10,11,13) |
InChI Key |
QXJUBCIJPJYWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=N2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)

![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)





![Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester](/img/structure/B14320137.png)
![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)
![3-{[(Triethylsilyl)oxy]methyl}pyridine](/img/structure/B14320148.png)
